molecular formula C22H28ClN3O B3546652 N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3-methylbutanamide

N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3-methylbutanamide

Cat. No.: B3546652
M. Wt: 385.9 g/mol
InChI Key: WLVWPQCDKPDCOG-UHFFFAOYSA-N
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Description

N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3-methylbutanamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure features a piperazine ring substituted with a 2-chlorobenzyl group and a phenyl ring, which is further connected to a 3-methylbutanamide moiety.

Properties

IUPAC Name

N-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]phenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O/c1-17(2)15-22(27)24-19-7-9-20(10-8-19)26-13-11-25(12-14-26)16-18-5-3-4-6-21(18)23/h3-10,17H,11-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVWPQCDKPDCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3-methylbutanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form 4-(2-chlorobenzyl)piperazine.

    Coupling with Phenyl Derivative: The next step involves the coupling of 4-(2-chlorobenzyl)piperazine with a phenyl derivative, such as 4-bromophenyl, using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling).

    Introduction of the Butanamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3-methylbutanamide involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action can help alleviate symptoms of neurodegenerative diseases by improving cognitive function and reducing neurotoxicity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3-methylbutanamide stands out due to its specific structural features and its potential as an acetylcholinesterase inhibitor. Its unique combination of a piperazine ring, chlorobenzyl group, and butanamide moiety contributes to its distinct pharmacological profile and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3-methylbutanamide
Reactant of Route 2
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N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3-methylbutanamide

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